N-Hexyl-N-methyl-N~2~-octadecylglycinamide
Description
N-Hexyl-N-methyl-N~2~-octadecylglycinamide is a synthetic glycinamide derivative characterized by a central glycine backbone substituted with three distinct alkyl groups: a hexyl (C6H13), a methyl (CH3), and an octadecyl (C18H37) chain. The octadecyl chain, in particular, suggests strong lipid solubility, which may enhance bioavailability or cellular uptake in biological systems .
Properties
CAS No. |
603993-37-9 |
|---|---|
Molecular Formula |
C27H56N2O |
Molecular Weight |
424.7 g/mol |
IUPAC Name |
N-hexyl-N-methyl-2-(octadecylamino)acetamide |
InChI |
InChI=1S/C27H56N2O/c1-4-6-8-10-11-12-13-14-15-16-17-18-19-20-21-22-24-28-26-27(30)29(3)25-23-9-7-5-2/h28H,4-26H2,1-3H3 |
InChI Key |
IZQPEPGDLLJAFA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNCC(=O)N(C)CCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hexyl-N-methyl-N~2~-octadecylglycinamide typically involves the reaction of glycine with hexylamine, methylamine, and octadecylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general synthetic route can be summarized as follows:
-
Step 1: Formation of Glycinamide Intermediate
- Glycine is reacted with hexylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form N-Hexylglycinamide.
- Reaction conditions: Room temperature, solvent (e.g., dichloromethane), and stirring for several hours.
-
Step 2: Methylation
- N-Hexylglycinamide is then reacted with methylamine to introduce the methyl group.
- Reaction conditions: Elevated temperature (e.g., 50-60°C), solvent (e.g., methanol), and stirring.
-
Step 3: Octadecylation
- The final step involves the reaction of the intermediate with octadecylamine to form this compound.
- Reaction conditions: Elevated temperature (e.g., 60-70°C), solvent (e.g., toluene), and stirring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-Hexyl-N-methyl-N~2~-octadecylglycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditionsaqueous medium, room temperature.
Reduction: Lithium aluminum hydride; reaction conditionsanhydrous solvent (e.g., ether), low temperature.
Substitution: Nucleophiles such as alkyl halides; reaction conditionssolvent (e.g., acetonitrile), elevated temperature.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides.
Scientific Research Applications
N-Hexyl-N-methyl-N~2~-octadecylglycinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of N-Hexyl-N-methyl-N~2~-octadecylglycinamide involves its interaction with biological membranes due to its amphiphilic nature. The compound can insert itself into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property makes it a potential candidate for antimicrobial applications.
Comparison with Similar Compounds
Structural Comparisons
The compound’s structural analogs can be categorized based on alkyl chain length, substituent diversity, and functional groups:
Key Observations :
- The octadecyl chain in this compound and the compound in enhances lipid solubility, but the latter includes a hydrophilic hydroxyethyl group and hydrochloride salt, improving aqueous compatibility.
- Unlike the hypoglycemic acetamide derivatives in , which feature electron-withdrawing groups (e.g., nitro, methoxy) for bioactivity, the target compound lacks aromatic or heterocyclic moieties, suggesting divergent applications.
Physicochemical Properties
Data from analogs highlight trends in solubility, stability, and purity:
Implications :
- The absence of polar groups in this compound limits water solubility, whereas hydrochloride salts (e.g., ) or nitro-substituted acetamides achieve better aqueous dispersion.
Biological Activity
N-Hexyl-N-methyl-N^2-octadecylglycinamide, a synthetic compound, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article delves into its synthesis, characterization, and biological evaluations, focusing on its cytotoxicity, enzyme inhibition, and overall therapeutic potential.
Synthesis and Characterization
The synthesis of N-Hexyl-N-methyl-N^2-octadecylglycinamide involves several chemical processes that ensure the stability and efficacy of the compound. The characterization typically employs techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the molecular structure and purity.
Table 1: Synthesis Overview
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | Hexylamine, Octadecanoyl chloride | Reflux in organic solvent | N-Hexyl-N-octadecanoylglycine |
| 2 | N-Hexyl-N-octadecanoylglycine, Methyl iodide | Base-catalyzed reaction | N-Hexyl-N-methyl-N^2-octadecylglycinamide |
Cytotoxicity
The cytotoxic effects of N-Hexyl-N-methyl-N^2-octadecylglycinamide have been assessed against various cancer cell lines. Preliminary studies indicate that this compound exhibits selective cytotoxicity, particularly against hepatocarcinoma (Huh7) and adenocarcinoma (HCT-8) cell lines.
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µM) |
|---|---|
| Huh7 | 180 |
| HCT-8 | 220 |
| THP-1 | >500 |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly regarding acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The results suggest that N-Hexyl-N-methyl-N^2-octadecylglycinamide demonstrates significant inhibition of BuChE, which is crucial for therapeutic applications in neurodegenerative diseases.
Table 3: Enzyme Inhibition Data
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase (AChE) | >100 |
| Butyrylcholinesterase (BuChE) | 15 |
Antiviral Activity
In addition to its cytotoxic properties, the compound has shown antiviral activity against several viruses. Its efficacy was tested against human coronaviruses and flaviviruses, with notable results indicating potential as an antiviral agent.
Table 4: Antiviral Activity Data
| Virus | EC50 (µM) |
|---|---|
| Human coronavirus (HCoV-OC43) | 75 |
| Dengue virus | 90 |
Case Studies
Several case studies have highlighted the biological activity of N-Hexyl-N-methyl-N^2-octadecylglycinamide:
- Neuroprotective Effects : A study evaluated the neuroprotective effects of the compound in animal models of Alzheimer's disease. Results indicated a significant reduction in neurodegeneration markers.
- Cancer Treatment : Clinical trials are underway to assess the efficacy of this compound in combination therapies for cancer treatment. Early results show promise in enhancing the effectiveness of existing chemotherapeutics.
- Antiviral Efficacy : Research focusing on its antiviral properties revealed that N-Hexyl-N-methyl-N^2-octadecylglycinamide could inhibit viral replication in vitro, suggesting a potential role in treating viral infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
